Amikacin B Sulfate
CAS No.:
Cat. No.: VC0208407
Molecular Formula: C₂₂H₄₄N₆O₁₂ xH₂SO₄
Molecular Weight: 584.62
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₂H₄₄N₆O₁₂ xH₂SO₄ |
|---|---|
| Molecular Weight | 584.62 |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Amikacin B Sulfate is characterized by its specific chemical formula C₂₂H₄₃N₅O₁₃·2H₂SO₄ with a molecular weight of 781.77 daltons . The compound is synthesized through acylation with the l-(-)-γ-amino-α-hydroxybutyryl side chain at the C-1 amino group of the deoxystreptamine moiety of kanamycin A . This structural modification is crucial for its enhanced antibacterial properties and resistance to aminoglycoside-inactivating enzymes produced by bacteria.
Physical Characteristics
Amikacin B Sulfate appears as a white to off-white crystalline powder that is freely soluble in water but practically insoluble in organic solvents such as acetone and alcohol . Its melting range is between 201°C and 204°C, and it exhibits a specific rotation of +76° to +84° as per standardized pharmacopeial specifications . These physical properties are important considerations for pharmaceutical formulation and stability.
Table 1: Physical and Chemical Properties of Amikacin B Sulfate
| Property | Characteristic |
|---|---|
| Appearance | White to off-white crystalline powder |
| Solubility | Freely soluble in water; practically insoluble in acetone and alcohol |
| Melting Range | 201-204°C |
| Specific Rotation | Between +76° and +84° |
| Water Solubility | 49.7 mg/mL |
| logP | -3.2 to -8.6 (highly hydrophilic) |
| Hydrogen Acceptor Count | 17 |
| Hydrogen Donor Count | 13 |
| Polar Surface Area | 331.94 Ų |
Mechanism of Action
Molecular Basis of Antibacterial Activity
Amikacin B Sulfate exerts its antibacterial effects through irreversible binding to the 30S ribosomal subunit of bacterial cells. This binding disrupts the normal protein synthesis process by altering the ribosome's shape, which prevents accurate reading of mRNA codons. The result is the production of non-functional proteins that compromise bacterial survival and reproduction. The compound's mechanism specifically targets prokaryotic ribosomes while generally sparing eukaryotic cellular machinery, which contributes to its selective toxicity.
Resistance to Enzymatic Inactivation
A distinguishing feature of Amikacin B Sulfate is its resistance to degradation by many aminoglycoside-inactivating enzymes . This characteristic enhances its efficacy against bacterial strains that have developed resistance to other aminoglycoside antibiotics. The structural modifications that differentiate Amikacin B from its parent compound kanamycin protect key binding sites from enzymatic attack, preserving its antimicrobial activity against resistant pathogens.
Antimicrobial Spectrum
Activity Against Gram-Negative Bacteria
Amikacin B Sulfate demonstrates exceptional activity against resistant gram-negative bacilli, including Acinetobacter baumannii and Pseudomonas aeruginosa . These pathogens are often implicated in serious hospital-acquired infections and can be difficult to treat due to multidrug resistance. The compound is also effective against most aerobic gram-negative bacilli from the Enterobacteriaceae family, providing broad-spectrum coverage for severe infections .
Pharmacokinetics and Pharmacodynamics
Administration and Dosage
Amikacin B Sulfate can be administered through multiple routes, including intravenous (IV) and intramuscular (IM) injections . The dosage is expressed in terms of amikacin activity and calculated based on body weight, with identical dosing recommendations regardless of administration route . In September 2018, a liposomal inhalation suspension formulation was approved for treating specific lung diseases caused by Mycobacterium avium complex bacteria .
Pharmacodynamic Properties
The antibacterial activity of Amikacin B Sulfate is concentration-dependent, meaning that higher peak concentrations relative to the minimum inhibitory concentration (MIC) correlate with improved efficacy . The compound also demonstrates a significant post-antibiotic effect, where bacterial growth remains suppressed even after drug concentration falls below the MIC. This characteristic can allow for extended dosing intervals in clinical practice.
Synergistic Effects with Other Antibiotics
Combination Therapies
Recent research has explored the synergistic potential of Amikacin B Sulfate when combined with other antimicrobial agents. Particularly noteworthy is the combination of polymyxin-B/amikacin/sulbactam, which has shown enhanced efficacy against multidrug-resistant Acinetobacter baumannii . This triple combination demonstrated superior bactericidal effects compared to either monotherapy or double combinations in experimental studies.
Metabolomic Insights into Synergistic Mechanisms
Metabolomic analysis has revealed the mechanisms behind the synergistic effects of Amikacin B Sulfate in combination therapies. When used with polymyxin-B and sulbactam, significant disruptions occur in bacterial metabolic pathways, including central carbon metabolism and amino acid biosynthesis . The combination therapy appears to work in a sequential manner: polymyxin-B initially disturbs the cell membrane stability, facilitating entry of amikacin and sulbactam; sulbactam then further disrupts cell wall synthesis, allowing amikacin to penetrate more effectively and alter protein synthesis .
Table 2: Metabolic Pathways Affected by Amikacin in Combination Therapy
| Time Point | Metabolites Affected | Log₂ Fold Change | Affected Pathways |
|---|---|---|---|
| 15 minutes | 10 key metabolites including L-citrulline, glutathione | 1.2 to 2.8 | Amino acid metabolism, antioxidant pathways |
| 1 hour | Variable depending on combination | -6.8 to 2.7 | Central carbon metabolism, fatty acid pathways |
| 4 hours | 9 metabolites with triple therapy | -8.5 to 2.7 | Protein synthesis, cell wall integrity |
Clinical Applications
Treatment of Resistant Infections
Amikacin B Sulfate is primarily indicated for serious infections caused by resistant gram-negative bacteria . Its ability to remain effective against bacteria that have developed resistance to other aminoglycosides makes it particularly valuable in treating nosocomial infections and cases where first-line antibiotics have failed. Clinical isolates that carry resistance genes such as OXA-23 and aph(3′)-la may still be susceptible to amikacin when used in appropriate combination regimens .
Specialized Formulations
Beyond conventional parenteral administration, specialized formulations of Amikacin B Sulfate have been developed for specific indications. The liposomal inhalation suspension approved in 2018 represents an innovative approach to delivering the antibiotic directly to the site of infection in patients with Mycobacterium avium complex lung disease . This targeted delivery system aims to maximize local drug concentration while minimizing systemic exposure and associated toxicities.
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